{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a benzodioxole ring, a triazole ring, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the sulfanyl acetic acid group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups .
Scientific Research Applications
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and triazole rings can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is unique due to the presence of both a benzodioxole ring and a triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O4S |
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Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H11N3O4S/c1-15-11(13-14-12(15)20-5-10(16)17)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,16,17) |
InChI Key |
IGMDBVXBBLBDSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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